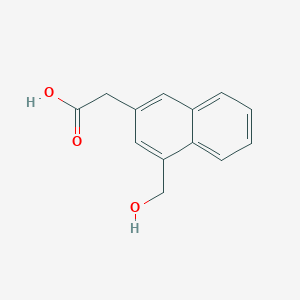
5,6-Dimethoxy-4-methylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-4-methylnaphthalen-1-ol is a naphthalene derivative characterized by the presence of methoxy groups at the 5th and 6th positions and a methyl group at the 4th position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-4-methylnaphthalen-1-ol typically involves the methoxylation of a naphthalene precursor. One common method includes the use of organolithium reagents to introduce the methoxy groups at the desired positions . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at low levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-4-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
5,6-Dimethoxy-4-methylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research explores its potential use in developing new pharmaceuticals with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5,6-Dimethoxy-4-methylnaphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylnaphthalen-1-ol: Similar in structure but lacks the methoxy groups at the 5th and 6th positions.
5-Methylnaphthalen-1-ol: Another similar compound with a methyl group at the 5th position instead of the 4th.
Uniqueness
5,6-Dimethoxy-4-methylnaphthalen-1-ol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5,6-dimethoxy-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O3/c1-8-4-6-10(14)9-5-7-11(15-2)13(16-3)12(8)9/h4-7,14H,1-3H3 |
Clé InChI |
LAOLONPCGNUDTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)O)C=CC(=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)


![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)

